molecular formula C36H44 B1354965 TBPe CAS No. 80663-92-9

TBPe

Cat. No. B1354965
CAS RN: 80663-92-9
M. Wt: 476.7 g/mol
InChI Key: BFTIPCRZWILUIY-UHFFFAOYSA-N
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Description

TBPe, also known as 2,5,8,11-Tetra-tert-butylperylene, is a chemical compound with the empirical formula C36H44 . It is a member of the perylene family and has been widely used as a blue fluorescence emitter in OLED devices .


Synthesis Analysis

TBPe can be synthesized through a process known as ring-opening copolymerization . This process involves using a zinc (II)/magnesium (II) catalyst in a one-pot procedure where ε-decalactone ring-opening polymerization occurs first. Then, the addition of phthalic anhydride/cyclohexene oxide ring-opening copolymerization delivers semi-aromatic polyester (PE, hard-block) end-blocks .


Molecular Structure Analysis

The molecular structure of TBPe is based on structures generated from information available in ECHA’s databases . Single-crystalline nanowires and nanoparticles of TBPe can be easily obtained by controlling the solvent composition (solubility) of TBPe in the mixed solution .


Physical And Chemical Properties Analysis

TBPe is an amorphous substance with two glass transition temperatures (∼−51 °C for PDL; +138 °C for PE) . It has a wide operating temperature range (−51 to +138 °C), an operable processing temperature range (+100 to +200 °C), and excellent thermal stability (Td,5% ∼ 300 °C) .

Scientific Research Applications

Liquid Dosimetry

TBPE has been studied for its potential use as a liquid dosimeter. Rabie et al. (2017) explored an aqueous solution of TBPE containing chloral hydrate for this purpose. They found that TBPE has a useful measuring range of 0.5-2kGy depending on the concentration of both dye and chloral hydrate added. The dosimeter showed good stability before and after irradiation under different storage conditions. They also investigated the comparison between direct irradiation of TBPE containing chloral hydrate and back titration of TBPE through irradiation of chloral hydrate (Rabie et al., 2017).

Organic Electroluminescent Devices

In the field of electroluminescent devices, Mi et al. (1999) synthesized a nonplanar derivative of perylene, 2,5,8,11-tetra-tertbutylperylene (TBPe), via the Friedel–Crafts alkylation reaction. They compared the electroluminescent performance of devices using TBPe or perylene as a dopant in certain aluminum compounds. The study highlighted the constancy of electroluminescent color and efficiency with respect to TBPe dopant concentration, attributable to reduced molecular aggregation due to the steric hindrance of the tert-butyl groups in the nonplanar perylene derivative, TBPe (Mi et al., 1999).

Ion-Selective Optical Sensors

TBPE's distribution between plasticized polymeric phase and aqueous solution is significant for its application in chemical sensors. Tiuftiakov et al. (2020) studied the pH-dependent distribution of TBPE, focusing on its physical-chemical characteristics that determine its applicability for use in chemical sensors. The research aimed at developing optical chemical sensors based on TBPE and predicting the sensor's lifetime, optimizing its operating range, and measuring conditions (Tiuftiakov et al., 2020).

Chromatographic Analysis

In chromatography, TBPE has been utilized as an ion-pairing counter-ion. Yoshitoku et al. (1982) demonstrated the ion-pair high-pressure liquid chromatographic determination of many organic bases using TBPE, enhancing sensitivity without the absorptive background of TBPE added in the mobile phase. This application is critical in analytical chemistry for the precise and sensitive determination of various compounds (Yoshitoku et al., 1982).

Future Directions

Future research could focus on improving the diagnostic power of the TBPe assay for urinary albumin . Additionally, the straightforward synthesis of TBPe allows for other commercially available and/or bio-derived lactones, epoxides, and anhydrides to be developed in the future .

properties

IUPAC Name

2,5,8,11-tetratert-butylperylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44/c1-33(2,3)23-13-21-14-24(34(4,5)6)19-29-30-20-26(36(10,11)12)16-22-15-25(35(7,8)9)18-28(32(22)30)27(17-23)31(21)29/h13-20H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTIPCRZWILUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=CC(=CC5=CC(=CC2=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567941
Record name 2,5,8,11-Tetra-tert-butylperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8,11-Tetra-tert-butylperylene

CAS RN

80663-92-9
Record name 2,5,8,11-Tetra-tert-butylperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,330
Citations
SM Gafar, M El-Kelany, M El-Ahdal - Dyes and Pigments, 2017 - Elsevier
A new advanced combined Dyed poly(vinyl alcohol) (PVA) film exhibit a new promise dosimeter. It could be established with the aid of casting aqueous solutions of PVA containing …
Number of citations: 11 www.sciencedirect.com
BX Mi, ZQ Gao, CS Lee, ST Lee, HL Kwong… - Applied Physics …, 1999 - pubs.aip.org
… the TBPe molecule. Furthermore, the EL spectrum of the 5% TBPe-doped device is almost identical to that of the 1% TBPe-… This shows that there is little aggregation effect on the TBPe-…
Number of citations: 90 pubs.aip.org
L Cui, S Yu, W Gao, X Zhang, S Deng… - ACS applied materials …, 2020 - ACS Publications
… )ethane, TBPE) as a single component to synthesize three TBPE-CMPs. The TBPE monomer … We investigated the anodic ECL emission mechanism of TBPE-CMP-1 with TPrA as the …
Number of citations: 62 pubs.acs.org
Y Ko, C Kim, B Chang, SY Lee… - Tuberculosis and …, 2017 - synapse.koreamed.org
… in TBPE. However, the clinical role of loculated TBPE as a predictor of MTB cultivation from TBPE … possible predictors including loculation of TBPE of MTB culture positivity in TBPE. …
Number of citations: 26 synapse.koreamed.org
SF Nazeer, N De Silva - Built Environment Project and Asset …, 2016 - emerald.com
… (JCI, PSM, BDEM) were considered in the development of the TBPE scoring framework. Table 1 summarises TBPE criterions adapted for this study namely functional, technical, …
Number of citations: 5 www.emerald.com
N Nishimura, K Masaki, J Miyake, T Sakai - Chemistry Letters, 1988 - journal.csj.jp
A study has been made of charge–transfer complexes formed between TBPE and aliphatic amines in nonpolar solvents. Large value of the equilibrium constant, large negative values …
Number of citations: 6 www.journal.csj.jp
C Li, L Hou, J Pan, H Chen, X Cai… - Frontiers in …, 2022 - frontiersin.org
… pleural effusion (TBPE) is … of TBPE are essential; however, at now, the diagnosis of TBPE is still mostly reliant on certain traditional diagnostic procedures, so the early diagnosis of TBPE …
Number of citations: 2 www.frontiersin.org
J Maeda, N Ueki, T Ohkawa, N Iwahashi… - Clinical & …, 1993 - Wiley Online Library
… We demonstrated that the level of local TGF-^ production in TBPE was higher than with non-TBPE. We also demonstrated that the major sources of LTBP were mesothelial cells and …
Number of citations: 101 onlinelibrary.wiley.com
L Valdés, L Ferreiro, E Cruz-Ferro… - European journal of …, 2012 - Elsevier
… pleural effusions (TBPE) is incomplete. We aimed to describe the epidemiological trends and individual characteristics of TBPE in Galicia, Spain, over a 10-year period (2000–2009). …
Number of citations: 36 www.sciencedirect.com
Y Kim, KM Lee, JY Chang - Sensors and Actuators B: Chemical, 2017 - Elsevier
… Since F-TBPE consisted of a TBPE core and four terminal formyl groups, it was very likely that TBPE was grafted onto the surface of DIMSNP, in particular onto the inner surface through …
Number of citations: 15 www.sciencedirect.com

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